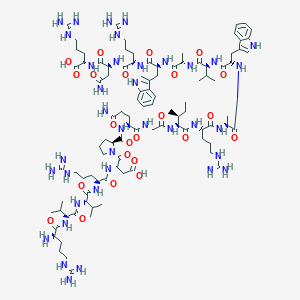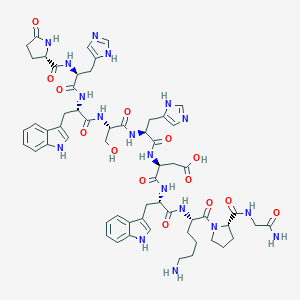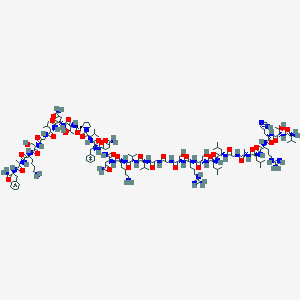
L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine is an essential amino acid that is not synthesized de novo in humans . It is involved in various physiological functions, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body . It also serves as a precursor for the formation of histamine, which is associated with allergic responses .
Synthesis Analysis
L-Histidine is not synthesized de novo in humans. Humans and other animals must ingest histidine or histidine-containing proteins . The biosynthesis of histidine has been widely studied in prokaryotes such as E. coli .Molecular Structure Analysis
L-Histidine is an alpha-amino acid, meaning it contains an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain consisting of an imidazole ring . The term “L” in L-Histidine refers to the stereochemistry of the amino acid, indicating that it is the left-handed version of histidine .Chemical Reactions Analysis
Histidine is involved in various chemical reactions. It is a component of dipeptides with antioxidative property and serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also involved in the one-carbon unit metabolism and is associated with protein methylation .Physical And Chemical Properties Analysis
L-Histidine has a molar mass of 155.157 g·mol −1 and is soluble in water . It is classified as a positively charged amino acid at physiological pH . It has an insulating band gap of approximately 4.38 eV .科学的研究の応用
Carnosine and Related Histidyl Dipeptides
Research on carnosine, a member of the histidyl dipeptide family, has revealed its multifunctional nature, suggesting involvement in acid-base balance, antioxidant defense, and scavenging of lipid peroxidation products. This has led to explorations of therapeutic interventions for pathologies linked with enhanced generation of lipid peroxidation products. The broad scientific interest in carnosine and related dipeptides extends to numerous fields including neurology, diabetes, cardiovascular disease, nutrition, agriculture, zoology, and sports sciences (Derave, de Courten, & Baba, 2019).
Histidyl Peptide Synthesis
Histidyl peptides have been synthesized for their presence in biologically active substances like insulin and adrenocorticotropic hormones. The synthesis method for histidyl peptide from dicarbobenzoxy histidine highlights the importance of histidine in biological and pharmaceutical research (Akabori, Okawa, & Sakiyama, 1958).
Role in Immunoglobulin Purification
L-histidine and histidyl moieties have been successfully used over the past two decades for the purification of immunoglobulins in histidine ligand affinity chromatography. This application utilizes the molecular recognition of l-histidine by IgG, highlighting the potential of histidine in biotechnological applications (Savane et al., 2016).
Antioxidant Properties
Histidyl dipeptides like carnosine and homocarnosine have been investigated for their antioxidant activities. While individual effectiveness is controversial, combining histidine-containing compounds results in synergistic antioxidant activity. This finding suggests a potential physiological function of these compounds in mammalian tissues (MacFarlane et al., 1991).
DNA Cleavage Activity
The tetrapeptide l-histidyl-glycyl-glycyl-l-histidine (HGGH) exhibits DNA cleaving activity similar to bleomycin when in a copper(II) complex. This ability to convert supercoiled DNA to linear DNA in the presence of oxidative agents suggests a potential application in molecular biology and genetic engineering (Ida et al., 2015).
Regulation of Histidyl-Transfer RNA Synthetase
In Salmonella typhimurium, the formation of histidyl-transfer RNA synthetase, particularly in mutants, has been studied. The control of this enzyme's synthesis provides insights into bacterial protein synthesis and genetic regulation mechanisms (Mcginnis & Williams, 1972).
作用機序
Histidine has several functions in the body, including making proteins, forming carnosine (a peptide important for muscle and brain tissue), making histamine (a chemical that mediates allergic reactions), bonding (chelating) of metals, helping with the repair and growth of tissue, making blood cells, and protecting nerve cells .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUPRQVAHJETO-WPMUBMLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435849 |
Source


|
| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64134-30-1 |
Source


|
| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














